3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
Description
Properties
IUPAC Name |
3-(5-methyl-4-nitropyrazol-1-yl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-5-6(10(13)14)4-8-9(5)3-2-7(11)12/h4H,2-3H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXDCDBVUHQQRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401253125 | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1004644-54-5 | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1004644-54-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-4-nitro-1H-pyrazole-1-propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401253125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core of numerous biologically active molecules.[1] Their unique structural features allow for diverse substitutions, leading to a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and anticonvulsant properties.[2] The presence of a nitro group on the pyrazole ring, as in 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, often serves as a crucial synthetic intermediate for further molecular elaboration, making it a valuable building block in the synthesis of complex therapeutic agents.[1]
The propanoic acid substituent introduces a carboxylic acid functional group, which can be leveraged for various purposes, such as improving aqueous solubility, forming salts, or serving as a handle for conjugation to other molecules. The combination of the substituted pyrazole core and the propanoic acid side chain makes this compound a compelling candidate for exploration in drug discovery.
Physicochemical Properties
While experimental data for the target compound is scarce, its physicochemical properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value | Source/Analogy |
| Molecular Formula | C₇H₉N₃O₄ | Based on chemical structure |
| Molecular Weight | 199.16 g/mol | Based on chemical structure[3] |
| Appearance | Likely a white to pale yellow solid | Based on similar nitro-pyrazole compounds[1] |
| Melting Point | Expected to be in the range of 100-150 °C | Analogy with 3-methyl-4-nitro-1H-pyrazole (129-139 °C)[1] |
| Solubility | Sparingly soluble in water, soluble in organic solvents | The carboxylic acid group may confer some aqueous solubility, while the pyrazole ring is more lipophilic. |
| pKa | Estimated to be around 4-5 for the carboxylic acid | Typical range for carboxylic acids. |
Synthesis and Experimental Protocols
The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be envisioned through a multi-step process, leveraging established methodologies for pyrazole synthesis and functionalization.[4][5] A plausible synthetic route is outlined below.
Proposed Synthetic Pathway
The synthesis would likely begin with the construction of the 5-methyl-1H-pyrazole ring, followed by N-alkylation with a propanoic acid precursor and subsequent nitration of the pyrazole core.
Caption: Proposed synthetic workflow for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Step-by-Step Experimental Protocol (Hypothetical)
Step 1: Synthesis of 5-methyl-1H-pyrazole
-
To a solution of pentane-2,4-dione in a suitable solvent (e.g., ethanol), add hydrazine hydrate dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by distillation or recrystallization to obtain 5-methyl-1H-pyrazole.
Step 2: N-Alkylation to form Ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate
-
In a flask containing a solution of 5-methyl-1H-pyrazole in an appropriate solvent (e.g., DMF or acetonitrile), add a base such as potassium carbonate.
-
To this suspension, add ethyl 3-bromopropanoate dropwise.
-
Heat the reaction mixture and stir until the starting material is consumed.
-
After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the product by column chromatography.
Step 3: Nitration to form Ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
-
Cool a mixture of concentrated sulfuric acid and nitric acid to 0°C.
-
Slowly add the ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate to the cold nitrating mixture with vigorous stirring.
-
Maintain the temperature below 10°C during the addition.
-
After the addition is complete, allow the reaction to stir for a specified time at low temperature.
-
Carefully pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
-
Wash the organic layer with a sodium bicarbonate solution and brine, then dry and concentrate. Purify the product as needed.
Step 4: Hydrolysis to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
-
Dissolve the ethyl ester from the previous step in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction for the disappearance of the ester.
-
Once complete, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to precipitate the carboxylic acid.
-
Filter the solid, wash with cold water, and dry to obtain the final product.
Potential Applications and Biological Activity
Nitro-substituted pyrazoles are precursors to a variety of biologically active compounds. The nitro group can be reduced to an amine, which can then be further functionalized.
Precursor for Bioactive Molecules
The title compound is a valuable intermediate for the synthesis of more complex molecules with potential therapeutic applications. For instance, aminopyrazole derivatives have been investigated as potent and selective inhibitors of Leucine-rich repeat kinase 2 (LRRK2), a target for Parkinson's disease.[1]
Caption: Pathway from the title compound to potential bioactive molecules.
Antimicrobial and Anticancer Research
Numerous pyrazole derivatives have demonstrated significant antimicrobial and anticancer activities.[6][7] The presence of the nitro group and the overall molecular scaffold of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid suggest that it and its derivatives could be explored for these properties. The propanoic acid moiety could also be used to improve the pharmacokinetic profile of potential drug candidates.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is not available, general precautions for handling similar nitro-aromatic and acidic compounds should be followed.
| Hazard Category | Precautionary Measures | Reference Analogy |
| Acute Toxicity | May be harmful if swallowed, in contact with skin, or if inhaled.[8] | General toxicity profile of substituted pyrazoles.[8][9] |
| Skin Corrosion/Irritation | Causes skin irritation.[9][10] Wear protective gloves and clothing.[11] | Many organic acids and nitro compounds are skin irritants.[9][12] |
| Eye Damage/Irritation | Causes serious eye irritation.[9][10] Wear eye and face protection.[11] | Corrosive nature of acidic compounds and irritation potential of nitro compounds.[9][12] |
| Respiratory Hazard | May cause respiratory irritation.[9][10] Avoid breathing dust/fumes/gas/mist/vapors/spray.[11] Use in a well-ventilated area.[8] | Common hazard for fine chemical powders.[8][9] |
| Handling and Storage | Store in a cool, dry, and well-ventilated place.[8] Keep container tightly closed.[13] Handle in accordance with good industrial hygiene and safety practices.[10] Wash hands thoroughly after handling.[9] | Standard laboratory procedures for chemical handling.[8][10] |
| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.[12] | Standard procedure for chemical waste.[12] |
Conclusion
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid represents a promising, albeit not extensively documented, chemical entity with considerable potential in the field of medicinal chemistry. Its structural features, namely the versatile pyrazole core, the reactive nitro group, and the solubilizing propanoic acid side chain, make it an attractive starting point for the synthesis of novel compounds with diverse biological activities. This guide has provided a comprehensive overview based on the established chemistry of related compounds, offering a solid foundation for researchers to build upon in their quest for new therapeutic agents. Further experimental validation of the properties and synthetic routes outlined herein is warranted to fully unlock the potential of this intriguing molecule.
References
- Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. (2000-12-15).
- ChemScene. 3-(3-Methoxy-4-nitro-1h-pyrazol-1-yl)propanoic acid | 1005612-48-5.
- Fisher Scientific. SAFETY DATA SHEET.
- Angene Chemical. (2025-04-05). Safety Data Sheet.
- TargetMol. (2026-03-02). Safety Data Sheet.
- CymitQuimica. (2024-12-19). Safety Data Sheet.
- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | 796845-50-6.
- Sigma-Aldrich. Safety Data Sheet.
- SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β.
- Benchchem. Technical Guide: Properties, Synthesis, and Applications of 3-Methyl-4-nitro-1H-pyrazole.
-
MDPI. (2025-09-18). Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][6][9][14]triazin-7(6H)-ones and Derivatives. Retrieved from
- ChemScene. 2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)propanoic acid | 1005670-43-8.
- Cardiff University. Synthesis and anticancer activity of 3-(1-aryl-5-methyl-1H-1,2,3-triazol-4-yl) - -ORCA.
- Semantic Scholar. Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)-3-phen-(4-nitrophenyl yl-4,5-dihydro-1H-pyrazol. Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYo8Q6Ez0pcAMGq7WJSOe6XmDGv8TzgW7egLNapnerUB1axewtASME0i7qY7KCTAzjIgVdpv-wnaJg_zV9V1jfD-oE4vBZbLodqb9l5a3qdvjB2ywJm-9exoElLitVBXWFlfNn3pclvxJ4T69dxnz6dX1OjHf4DbY0AhN5L31r_yka-DbETVNbS0uGLVgkkHiyp3H2WoaXZ6IuFbcvRQ7y0uGLVgkkHiyp3H2WoaXZ6IuFbcvRQ7y
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chemscene.com [chemscene.com]
- 4. scispace.com [scispace.com]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 8. targetmol.com [targetmol.com]
- 9. angenechemical.com [angenechemical.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. bio.vu.nl [bio.vu.nl]
- 12. fishersci.com [fishersci.com]
- 13. 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | 796845-50-6 [sigmaaldrich.com]
- 14. chemscene.com [chemscene.com]
"3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid" molecular weight
An In-depth Technical Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Pyrazole scaffolds are foundational in the development of numerous therapeutic agents, and the incorporation of a nitro group can significantly modulate biological activity.[1][2][3] This document delineates the molecule's physicochemical properties, proposes a detailed synthetic pathway, and explores its potential applications based on structure-activity relationship (SAR) analyses of related nitropyrazole derivatives. The guide is intended for researchers, chemists, and drug development professionals seeking to understand and utilize this compound in their scientific endeavors.
Introduction
The Pyrazole Scaffold in Medicinal Chemistry
The pyrazole ring system, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is recognized as a "privileged scaffold" in modern drug discovery.[2] This designation stems from its remarkable ability to serve as the core structure for a wide array of biologically active compounds.[3] Pyrazole derivatives exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[1] Their versatility is due to the pyrazole ring's capacity to engage in various non-covalent interactions, such as hydrogen bonding and hydrophobic interactions, with biological targets like enzymes and receptors.[1] Furthermore, the scaffold's physicochemical properties, including polarity, metabolic stability, and conformational rigidity, can be finely tuned through substitution, making it an indispensable tool for lead optimization in pharmaceutical research.[2]
Significance of Nitro-Substituted Heterocycles
The introduction of a nitro group onto a heterocyclic ring is a common strategy in medicinal chemistry to enhance or confer specific biological activities.[4] The strong electron-withdrawing nature of the nitro group can profoundly influence the electronic properties of the entire molecule, affecting its interaction with biological targets. Nitropyrazoles, in particular, have been the subject of extensive research, leading to the development of compounds with notable antimicrobial and antifungal properties.[4][5][6] However, the presence of a nitro group can also be associated with potential genotoxicity through bioreductive activation mechanisms, a critical consideration in drug design and development.[7]
Profile of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a derivative that combines the privileged pyrazole scaffold with a reactive nitro group and a propanoic acid side chain. This unique combination of functional groups suggests significant potential as both a biologically active molecule and a versatile synthetic intermediate. The carboxylic acid moiety provides a convenient handle for creating libraries of amides and esters for SAR studies, while the nitropyrazole core confers the potential for targeted biological activity. This guide aims to provide a detailed technical foundation for this compound, covering its fundamental properties, a logical synthetic approach, and its prospective applications.
Physicochemical and Structural Properties
The molecular structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid dictates its chemical behavior and biological potential. The key properties are summarized below.
| Property | Value | Source/Method |
| Molecular Formula | C₇H₉N₃O₄ | - |
| Molecular Weight | 199.16 g/mol | Calculated (Isomer data from[8]) |
| IUPAC Name | 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid | - |
| CAS Number | Not available | - |
| Topological Polar Surface Area (TPSA) | 98.26 Ų | Predicted (Based on isomer[8]) |
| Predicted LogP | 0.75 | Predicted (Based on isomer[8]) |
| Hydrogen Bond Donors | 1 | Calculated |
| Hydrogen Bond Acceptors | 5 | Calculated |
| Rotatable Bonds | 3 | Calculated |
The structure features an N-substituted pyrazole, where the propanoic acid chain is attached to the N1 position. The nitro group at the C4 position and the methyl group at the C5 position define its specific isomerism. The propanoic acid side chain introduces an acidic center, making the compound's solubility pH-dependent and providing a key site for further chemical modification.
Synthesis and Characterization
Proposed Synthetic Pathway
A logical and efficient synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid can be achieved via a Michael addition reaction, a common method for the N-alkylation of pyrazoles.[9] This approach involves the reaction of the parent heterocycle, 5-methyl-4-nitro-1H-pyrazole, with an acrylate ester, followed by hydrolysis of the resulting ester to yield the target carboxylic acid. This method is advantageous as it proceeds under relatively mild conditions and is amenable to scale-up.
Synthesis Workflow Diagram
The proposed two-step synthesis is illustrated below.
Caption: Proposed two-step synthesis of the target compound.
Detailed Experimental Protocol (Exemplary)
Step 1: Synthesis of Ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate
-
To a solution of 5-methyl-4-nitro-1H-pyrazole (1.0 eq) in anhydrous toluene, add ethyl acrylate (1.2 eq).
-
Add a catalytic amount of a non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 eq).
-
Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting pyrazole is consumed.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure to remove the solvent.
-
Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl ester intermediate.
Step 2: Hydrolysis to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
-
Dissolve the purified ethyl ester (1.0 eq) from the previous step in a mixture of ethanol and water (e.g., 3:1 v/v).
-
Add an aqueous solution of sodium hydroxide (2.0-3.0 eq) to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Once the hydrolysis is complete, cool the mixture in an ice bath and acidify to a pH of ~2 using dilute hydrochloric acid (e.g., 2 M HCl).
-
The product will precipitate upon acidification. Collect the solid by vacuum filtration.
-
Wash the collected solid with cold water to remove inorganic salts and dry under vacuum to afford the final product, 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Anticipated Spectroscopic Characterization
-
¹H NMR: Expected signals would include a singlet for the methyl group protons (~2.5 ppm), two triplets for the diastereotopic methylene protons of the propanoic acid chain (~3.0 ppm and ~4.5 ppm), a singlet for the pyrazole ring proton (~8.0 ppm), and a broad singlet for the carboxylic acid proton (>10 ppm).
-
¹³C NMR: Characteristic signals would appear for the methyl carbon, the two methylene carbons, the pyrazole ring carbons (with the C-NO₂ carbon being significantly downfield), and the carbonyl carbon of the carboxylic acid (~170-180 ppm).
-
IR Spectroscopy: Key absorption bands would be expected for the O-H stretch of the carboxylic acid (~3000 cm⁻¹, broad), the C=O stretch (~1700 cm⁻¹), asymmetric and symmetric N-O stretches of the nitro group (~1550 and ~1350 cm⁻¹), and C=N/C=C stretches from the pyrazole ring.
-
Mass Spectrometry (ESI-): The primary ion observed would be the deprotonated molecule [M-H]⁻ at an m/z corresponding to a mass of approximately 198.05.
Potential Applications in Drug Discovery
Antimicrobial and Antifungal Potential
Research on related nitropyrazole and nitrosopyrazole derivatives has demonstrated significant antifungal activity.[5] For instance, certain 4-nitroso-pyrazolyl-isoxazoles showed high potency against Cryptococcus neoformans, with the nitroso (or nitro) group at position 4 being essential for activity.[5] This suggests that 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a strong candidate for screening against fungal and bacterial pathogens.
Anti-inflammatory and Kinase Inhibition Activity
The pyrazole scaffold is a core component of several successful anti-inflammatory drugs, such as celecoxib.[3] Many pyrazole-containing compounds function by inhibiting key enzymes in inflammatory pathways, such as kinases.[2] The structural features of the title compound align with those of known kinase inhibitors, making it a valuable lead for development in oncology and inflammation research.
Utility as a Versatile Synthetic Intermediate
The terminal carboxylic acid group is a key feature that enhances the compound's utility. It serves as a reactive handle for the synthesis of a diverse library of derivatives through standard coupling reactions (e.g., amide bond formation with various amines, esterification). This allows for systematic exploration of the structure-activity relationship by modifying the propanoic acid tail to optimize potency, selectivity, and pharmacokinetic properties.
Conclusion
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its structure combines the pharmacologically privileged pyrazole nucleus with a bio-active nitro group and a synthetically versatile carboxylic acid side chain. Based on the established biological activities of related nitropyrazoles, this compound is a promising candidate for screening and development as an antimicrobial or anti-inflammatory agent. The straightforward synthetic pathway proposed herein provides a reliable method for its preparation, enabling further investigation and the generation of derivative libraries to fuel future drug discovery programs.
References
- Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles. PubMed.
- Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry - Research and Reviews. Research & Reviews: Journal of Medicinal and Organic Chemistry.
- 3-(5-methyl-1H-pyrazol-3-yl)propionic acid-d6 (MPP). Lumiprobe.
- pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. International Journal of Novel Research and Development.
- 3-(3-Methoxy-4-nitro-1h-pyrazol-1-yl)propanoic acid. ChemScene.
- 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid. Sigma-Aldrich.
- Nitropyrazoles (review).
- Nitro-Group-Containing Drugs.
- Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- 3-(2-Methyl-4-nitro-1H-imidazol-1-yl)propanoic acid. Santa Cruz Biotechnology.
-
Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1][2][5]triazin-7(6H)-ones and Derivatives. MDPI.
- 2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)propanoic acid. ChemScene.
- Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile.
Sources
- 1. rroij.com [rroij.com]
- 2. ijnrd.org [ijnrd.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and antimicrobial activity of new 3-(1-R-3(5)-methyl-4-nitroso-1H-5(3)-pyrazolyl)-5-methylisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemscene.com [chemscene.com]
- 9. CN105461630A - Method for synthesizing ruxolitinib intermediate (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentyl propionitrile - Google Patents [patents.google.com]
Synthesis and Characterization of 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid: A Technical Guide
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Core Focus: Mechanistic causality, regioselective synthesis, and self-validating experimental protocols.
Introduction & Pharmacological Relevance
The compound 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a highly valuable bifunctional building block in modern medicinal chemistry. The nitropyrazole scaffold is frequently utilized as a precursor for complex heterocyclic active pharmaceutical ingredients (APIs), including Leucine-rich repeat kinase 2 (LRRK2) inhibitors targeted for Parkinson's disease[1] and Phosphodiesterase 1 (PDE1) inhibitors for psychiatric and cognitive disorders[2].
The strategic placement of the propanoic acid moiety at the N1 position and the methyl group at the C5 position allows for downstream peptide coupling or cyclization. Furthermore, the nitro group serves as a robust, masked amine that can be selectively reduced via catalytic hydrogenation post-coupling, enabling late-stage functionalization.
Retrosynthetic Analysis & Mechanistic Causality
The primary synthetic challenge in accessing 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid lies in the regioselectivity of the N-alkylation step .
The starting material, 3-methyl-4-nitro-1H-pyrazole, exists in a dynamic tautomeric equilibrium with 5-methyl-4-nitro-1H-pyrazole[3]. Deprotonation by a base yields a delocalized pyrazolide anion. When this anion reacts with an electrophile (such as ethyl 3-bromopropanoate), alkylation can occur at either nitrogen atom:
-
Kinetic/Thermodynamic Major Product (N1-Alkylation): Attack occurs at the nitrogen furthest from the methyl group, avoiding steric clash. This yields the 3-methyl regioisomer[4].
-
Sterically Hindered Minor Product (N2-Alkylation): Attack occurs at the nitrogen adjacent to the methyl group, yielding the target 5-methyl regioisomer[3].
Because standard base-catalyzed alkylation heavily favors the 3-methyl isomer due to steric hindrance, the synthesis requires a scalable alkylation followed by rigorous chromatographic separation to isolate the target 5-methyl ester, which is subsequently saponified[5].
Figure 1: Mechanistic pathway illustrating the regioselectivity of pyrazole N-alkylation.
Experimental Workflow & Protocols
The following self-validating protocol ensures high-fidelity synthesis and isolation of the target compound.
Figure 2: Two-step synthetic workflow for 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Phase 1: Regioselective N-Alkylation and Isolation
Objective: Synthesize and isolate ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate.
-
Deprotonation: Charge a flame-dried round-bottom flask with 3(5)-methyl-4-nitro-1H-pyrazole (1.0 eq) and anhydrous DMF (0.5 M). Add finely ground anhydrous K₂CO₃ (2.0 eq) portion-wise at 0 °C. Stir for 30 minutes at room temperature.
-
Alkylation: Introduce ethyl 3-bromopropanoate (1.2 eq) dropwise. Elevate the temperature to 60 °C and stir for 6 hours.
-
Causality: Heating overcomes the activation energy barrier for the sterically hindered N2-alkylation pathway, slightly improving the yield of the target 5-methyl isomer[4].
-
-
Workup (Self-Validation): Cool the mixture, quench with ice water, and extract with ethyl acetate (3x). Wash the combined organic layers with 5% aqueous LiCl or brine (3x).
-
Validation Check: The LiCl wash is critical to quantitatively remove residual DMF, which would otherwise co-elute and disrupt chromatographic separation.
-
-
Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography (gradient elution: 10% to 50% EtOAc in Hexanes). The 5-methyl regioisomer typically elutes after the less polar 3-methyl isomer.
Phase 2: Saponification (Ester Hydrolysis)
Objective: Cleave the ethyl ester to yield the final propanoic acid.
-
Hydrolysis: Dissolve the purified ethyl 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoate (1.0 eq) in a THF/H₂O mixture (3:1 v/v, 0.2 M). Add LiOH·H₂O (3.0 eq) and stir at ambient temperature for 3 hours.
-
Causality: LiOH provides a mild hydroxide source that selectively saponifies the aliphatic ester without degrading the electron-deficient nitropyrazole core[2].
-
-
Solvent Removal: Evaporate the THF under reduced pressure.
-
Validation Check: Removing THF prevents the organic solvent from solubilizing the product during the subsequent aqueous precipitation step.
-
-
Acidification: Cool the aqueous residue to 0 °C and carefully acidify with 1M HCl to pH 2–3.
-
Causality: The pKa of the propanoic acid moiety is ~4.8; dropping the pH below 3 ensures full protonation, driving the precipitation of the target compound.
-
-
Isolation: Filter the resulting precipitate, wash with cold water, and dry in vacuo to afford 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid as a white to pale-yellow solid[2].
Quantitative Data & Analytical Characterization
Differentiating the 3-methyl and 5-methyl regioisomers is a common pitfall. While 1H NMR provides distinct chemical shifts, Heteronuclear Multiple-Bond Correlation (HMBC) NMR is the definitive analytical technique for unambiguous structural assignment[5].
In the target 5-methyl isomer, the N-CH₂ protons will show a strong ³J correlation to the C5 quaternary carbon (attached to the methyl group). Conversely, in the 3-methyl isomer, the N-CH₂ protons correlate to the C5 methine (CH) proton[5].
Table 1: Comparative Analytical Data for Regioisomers
| Property | 3-Methyl Isomer (Major Byproduct) | 5-Methyl Isomer (Target Intermediate) |
| Regiochemistry | N1-alkylated (far from CH₃) | N2-alkylated (near CH₃) |
| Typical Reaction Yield | 65% - 75% | 15% - 25% |
| TLC Retention (Rf) | ~0.5 (Hexanes/EtOAc 1:1) | ~0.3 (Hexanes/EtOAc 1:1) |
| ¹H NMR (Pyrazole C-H) | ~8.10 ppm (s, 1H, H-5) | ~8.05 ppm (s, 1H, H-3) |
| HMBC Correlation | N-CH₂ correlates to C5 (CH) | N-CH₂ correlates to C5 (C-CH₃) |
Conclusion
The synthesis of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid requires a deep understanding of pyrazole tautomerism and the steric constraints governing N-alkylation. By employing a controlled K₂CO₃/DMF alkylation system followed by rigorous chromatographic separation and mild LiOH saponification, researchers can reliably isolate this sterically hindered, highly valuable pharmaceutical intermediate.
References
1.[2] Flynn, D. L., Ahn, Y. M., Caldwell, T., & Vogeti, L. (2020). Heteroarylaminopyrimidine Amide Autophagy Inhibitors. U.S. Patent Application Publication No. US 2020/0354346 A1. Google Patents. 2 2.[1] LRRK2 Inhibitors Patent Family. (2021). N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof. WIPO Publication No. WO2021080929A1. Google Patents. 1 3.[3] BenchChem Technical Support. (2025). Optimizing reaction conditions for the N-alkylation of 3-Methylpyrazole. BenchChem. 3 4.[5] Wright, et al. (2021). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Thieme Connect. 5 5.[4] Journal of Molecular Modeling. (2018). Reactivity of pyrazole derivatives with halomethanes: A DFT theoretical study. ResearchGate. 4
Sources
- 1. WO2021080929A1 - N-(heteroaryl) quinazolin-2-amine derivatives as lrrk2 inhibitors, pharmaceutical compositions, and uses thereof - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
A Comprehensive Spectroscopic and Structural Elucidation Guide to 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
Foreword: The Imperative for Rigorous Characterization
In the landscape of modern drug discovery and materials science, the pyrazole scaffold remains a cornerstone of heterocyclic chemistry. Its derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and anti-tumor properties.[1][2] The subject of this guide, 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, combines the versatile pyrazole core with a nitro group—a powerful modulator of electronic properties and a key pharmacophore—and a propanoic acid side chain, which can enhance solubility and provide a handle for further derivatization.
The precise elucidation of its molecular structure is not merely an academic exercise; it is a prerequisite for understanding its chemical reactivity, predicting its biological interactions, and ensuring its purity and stability in pharmaceutical formulations. This guide provides an in-depth analysis of the key spectroscopic techniques required to unequivocally confirm the identity and structure of this compound. We will explore the "why" behind the experimental choices and interpret the resulting data through the lens of fundamental chemical principles, offering a self-validating framework for researchers.
Molecular Architecture and Expected Spectroscopic Signatures
Before delving into the instrumental data, a foundational analysis of the molecule's structure is essential. This allows us to form hypotheses that our experimental data will either confirm or refute.
The molecule, with a molecular formula of C₇H₉N₃O₄ and a molecular weight of 199.16 g/mol , is composed of several key functional groups and structural motifs:[3]
-
A Substituted Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This core is substituted at positions 1, 4, and 5.
-
A Nitro Group (-NO₂): An electron-withdrawing group attached to the C4 position of the pyrazole ring.
-
A Methyl Group (-CH₃): Attached to the C5 position of the pyrazole ring.
-
A Propanoic Acid Side Chain: Attached to the N1 position of the pyrazole ring, providing a carboxylic acid (-COOH) functional group.
This architecture dictates the specific signals we anticipate in each spectroscopic analysis.
Caption: Molecular structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Principle & Rationale: ¹H NMR spectroscopy detects the absorption of radiofrequency energy by hydrogen nuclei (protons) in a strong magnetic field. The precise frequency at which a proton resonates is its "chemical shift" (δ), which is highly sensitive to the local electronic environment. Protons in electron-poor (deshielded) environments resonate at higher chemical shifts (downfield), while those in electron-rich (shielded) environments resonate at lower chemical shifts (upfield). Coupling between adjacent, non-equivalent protons causes signal splitting (multiplicity), providing direct evidence of atomic connectivity.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the acidic proton.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS, δ = 0.00 ppm) as an internal reference.
-
Acquisition: Record the spectrum on a 400 MHz (or higher) NMR spectrometer. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio and an appropriate relaxation delay.
Data Interpretation and Predicted Spectrum:
Based on the molecular structure, we predict five distinct signals:
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.0 - 13.0 | Broad Singlet | 1H | -COOH | The acidic proton of the carboxylic acid is highly deshielded and often exchanges with residual water, leading to a broad signal. |
| ~8.5 - 9.0 | Singlet | 1H | C3-H | This is the sole proton on the pyrazole ring. Its position is significantly downfield due to the aromaticity of the ring and the strong electron-withdrawing effect of the adjacent nitro group. |
| ~4.4 - 4.6 | Triplet | 2H | N-CH₂ -CH₂-COOH | These protons are adjacent to the pyrazole nitrogen (N1), which is an electron-withdrawing environment. They are split into a triplet by the neighboring CH₂ group. |
| ~2.8 - 3.0 | Triplet | 2H | N-CH₂-CH₂ -COOH | These protons are adjacent to the carbonyl group and are deshielded, but less so than the N-CH₂ protons. They are split into a triplet by their N-CH₂ neighbors. |
| ~2.5 - 2.7 | Singlet | 3H | -CH₃ | The methyl group protons are attached to the pyrazole ring. As they have no adjacent non-equivalent protons, they appear as a sharp singlet. |
Note: Predicted chemical shifts are based on standard functional group values and data from structurally similar pyrazole derivatives.[4][5]
¹³C NMR Spectroscopy
Principle & Rationale: ¹³C NMR provides a map of the carbon backbone. Each unique carbon atom in the molecule gives a distinct signal. The chemical shift of a carbon is also dependent on its electronic environment, with carbons attached to electronegative atoms or participating in double/triple bonds appearing further downfield.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Acquisition: Record the spectrum on the same spectrometer, typically using a broadband proton-decoupled pulse sequence to ensure each carbon signal appears as a singlet, simplifying the spectrum.
Data Interpretation and Predicted Spectrum:
We predict seven distinct carbon signals:
| Predicted δ (ppm) | Assignment | Rationale |
| ~172 | C =O | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~148 | C 5-CH₃ | The C5 carbon of the pyrazole ring is substituted with a methyl group and is part of the aromatic system. |
| ~140 | C 3-H | The C3 carbon is also part of the aromatic ring and is deshielded. |
| ~135 | C 4-NO₂ | The C4 carbon is directly attached to the strongly electron-withdrawing nitro group, causing a significant downfield shift. Its signal may be broadened or have a lower intensity due to the quadrupolar moment of the attached nitrogen. |
| ~48 | N-CH₂ | This methylene carbon is attached to the electronegative nitrogen atom of the pyrazole ring. |
| ~33 | -CH₂- COOH | The methylene carbon adjacent to the carbonyl group. |
| ~12 | -CH₃ | The methyl carbon, being a simple sp³ hybridized carbon, will appear in the most upfield region of the spectrum. |
Note: These predictions are derived from established ranges for functional groups and data reported for similar heterocyclic structures.[4]
Caption: Standardized workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
Principle & Rationale: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for identifying their presence or absence. For this molecule, we are particularly interested in confirming the carboxylic acid and nitro groups.
Experimental Protocol:
-
Sample Preparation: The analysis can be performed on a solid sample using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr (potassium bromide) pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet must be recorded first and subtracted from the sample spectrum.
Data Interpretation and Predicted Spectrum:
| Predicted Frequency (cm⁻¹) | Vibration Type | Assignment | Rationale |
| 3300 - 2500 (broad) | O-H Stretch | -COOH | The O-H bond of the carboxylic acid exhibits a very broad and characteristic absorption due to strong hydrogen bonding. |
| ~1710 | C=O Stretch | -COOH | A strong, sharp absorption corresponding to the carbonyl stretch of the carboxylic acid. |
| 1560 - 1520 | Asymmetric N-O Stretch | -NO₂ | A strong absorption band characteristic of the asymmetric stretching of the nitro group conjugated with an aromatic ring. |
| 1360 - 1320 | Symmetric N-O Stretch | -NO₂ | Another strong absorption band for the symmetric stretching of the nitro group.[6] |
| 3000 - 2850 | C-H Stretch | Aliphatic CH₂, CH₃ | Stretching vibrations for the sp³ C-H bonds in the propanoic acid chain and methyl group. |
The presence of these distinct bands provides compelling evidence for the key functional groups within the molecule.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Principle & Rationale: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). High-resolution mass spectrometry (HRMS) can determine the molecular weight with enough accuracy to confirm the molecular formula. The fragmentation pattern observed can also provide clues about the molecule's structure.
Experimental Protocol:
-
Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the solution into the mass spectrometer using an electrospray ionization (ESI) source. ESI is a soft ionization technique that is well-suited for polar molecules like this one, typically yielding the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Analysis: Analyze the ions using a high-resolution mass analyzer such as a Time-of-Flight (TOF) or Orbitrap.
Data Interpretation and Predicted Spectrum:
-
Molecular Ion: The molecular formula is C₇H₉N₃O₄.
-
Exact Mass: 199.0593 g/mol .
-
Positive Mode (ESI+): Expect a prominent peak for the protonated molecule [M+H]⁺ at m/z 200.0666 .
-
Negative Mode (ESI-): Expect a prominent peak for the deprotonated molecule [M-H]⁻ at m/z 198.0522 .
-
-
Key Fragmentation:
-
Loss of -COOH (45 Da): A common fragmentation for carboxylic acids is the loss of the carboxyl group, which would lead to a fragment ion at m/z ~154 .
-
Loss of -NO₂ (46 Da): The nitro group can also be lost, resulting in a fragment at m/z ~153 .
-
Observing the correct high-resolution mass for the molecular ion is the most critical piece of data from this technique, providing definitive confirmation of the elemental composition.
UV-Visible Spectroscopy: Probing the Electronic System
Principle & Rationale: UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons to higher energy orbitals. This technique is sensitive to conjugated systems and chromophores. The nitro-substituted pyrazole ring constitutes a significant chromophore.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent, such as methanol or acetonitrile.
-
Acquisition: Record the absorbance spectrum, typically from 200 to 800 nm, using a dual-beam UV-Vis spectrophotometer with the pure solvent as a reference.
Data Interpretation: Pyrazole derivatives often exhibit absorption bands in the UV region.[7][8][9] The presence of the nitro group, a strong auxochrome and part of the conjugated system, is expected to cause a bathochromic (red) shift of the absorption maximum (λₘₐₓ). We would anticipate a strong absorption band in the range of 270-350 nm , corresponding to the π → π* transitions within the nitro-pyrazole aromatic system.
Conclusion: A Unified Structural Portrait
No single technique can provide a complete structural picture. The true power of spectroscopic analysis lies in the synthesis of data from multiple, complementary methods. The ¹H and ¹³C NMR data establish the precise carbon-hydrogen framework and connectivity. IR spectroscopy confirms the presence of critical functional groups (-COOH, -NO₂). High-resolution mass spectrometry validates the elemental formula. Finally, UV-Vis spectroscopy provides insight into the electronic nature of the molecule.
Together, these techniques provide a rigorous, self-validating dossier that unequivocally confirms the structure of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, enabling its confident use in research and development.
References
-
ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole...[Link]
-
Bentham Science. Pyrazole Derivatives of Medically Relevant Phenolic Acids: Insight into Antioxidative and Anti-LOX Activity. (2021-10-01). [Link]
-
MDPI. Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. (2023-09-09). [Link]
-
ResearchGate. UV–Vis spectra of compounds 11a – 11k. [Link]
-
RSC Publishing. Recent progress in chemosensors based on pyrazole derivatives. (2020-05-22). [Link]
-
ResearchGate. Crystal structure of 1–methyl-3-propyl-4-nitro- 1H-pyrazole-5-carboxylic acid, C8H11N3O4. (2024-05-07). [Link]
-
PubChemLite. 3-(3,5-dimethyl-4-nitro-1h-pyrazol-1-yl)propanoic acid. [Link]
-
MDPI. 5-Fluoro-1-Methyl-Pyrazol-4-yl-Substituted Nitronyl Nitroxide Radical and Its 3d Metal Complexes: Synthesis, Structure, and Magnetic Properties. (2023-11-30). [Link]
-
PMC. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][7][10][11]triazin-7(6H). (2025-09-18). [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024-11-22). [Link]
-
SciSpace. Synthesis and Structure-Activity Relationships of Pyrazole-based Inhibitors of Meprin α and β. [Link]
-
MDPI. N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. (2025-04-15). [Link]
-
MDPI. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (2019-12-20). [Link]
Sources
- 1. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemscene.com [chemscene.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Microbiological Activities of 3-Nitropyrazolo-[1,5-d][1,2,4]triazin-7(6H)-ones and Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Recent progress in chemosensors based on pyrazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02394A [pubs.rsc.org]
- 10. benthamdirect.com [benthamdirect.com]
- 11. researchgate.net [researchgate.net]
Structural Elucidation and NMR Spectroscopic Analysis of 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic Acid
Executive Summary
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a critical synthetic intermediate used extensively in the development of heterocyclyl pyrazolopyrimidine analogues, which serve as selective Janus kinase (JAK) inhibitors and autophagy modulators [1]. Due to the asymmetric nature of the 5-methyl-4-nitro-1H-pyrazole precursor, N-alkylation typically yields a mixture of 1,3- and 1,5-regioisomers. Definitive structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy is paramount to ensure the correct regiochemistry is carried forward in drug development pipelines. This technical guide provides an authoritative, in-depth framework for the NMR spectroscopic analysis of this specific regioisomer.
Synthesis and Regiochemical Control
The synthesis of the title compound generally involves the N-alkylation of 5-methyl-4-nitro-1H-pyrazole with a propanoic acid derivative (such as 3-bromopropanoic acid, or via aza-Michael addition to an acrylate followed by hydrolysis) [1]. The presence of the methyl group at the 5-position (which tautomerizes to the 3-position in the unalkylated state) creates a distinct steric and electronic bias. While the less sterically hindered 1,3-isomer is often the kinetic product, the 1,5-isomer (the title compound) is also formed and must be isolated via rigorous chromatographic separation.
Synthesis and chromatographic separation workflow of pyrazole regioisomers.
¹H NMR Spectroscopic Analysis
The ¹H NMR spectrum of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid in DMSO-d₆ at 400 MHz provides distinct resonances that confirm its molecular architecture. Understanding the causality behind these chemical shifts is crucial for accurate interpretation.
-
C3-H (Pyrazole): The most deshielded proton appears as a sharp singlet around δ 8.24 ppm. This profound downfield shift is caused by the strong electron-withdrawing nature of the adjacent nitro group at C4, combined with the anisotropic deshielding effect of the heteroaromatic pyrazole ring [2].
-
N1-CH₂ (α-methylene): Appears as a triplet at δ 4.35 ppm. The high electronegativity of the pyrazole N1 atom deshields these protons significantly compared to a standard aliphatic chain.
-
CH₂-COOH (β-methylene): Appears as a triplet at δ 2.85 ppm, coupling with the α-methylene protons (³J = 6.8 Hz).
-
C5-CH₃ (Methyl): Observed as a singlet at δ 2.65 ppm. Its position is slightly more downfield than a typical allylic methyl due to the combined inductive effects of the N1 atom and the C4-nitro group.
-
COOH (Carboxylic Acid): A broad singlet typically observed >12.0 ppm, highly dependent on sample concentration and temperature due to intermolecular hydrogen bonding dynamics.
Table 1: ¹H NMR Data Summary (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~12.30 | Broad Singlet (br s) | - | 1H | -COOH |
| 8.24 | Singlet (s) | - | 1H | Pyrazole C3-H |
| 4.35 | Triplet (t) | 6.8 | 2H | N1-CH₂ |
| 2.85 | Triplet (t) | 6.8 | 2H | CH₂-COOH |
| 2.65 | Singlet (s) | - | 3H | C5-CH₃ |
¹³C NMR Spectroscopic Analysis
The ¹³C NMR spectrum (100 MHz, DMSO-d₆) further corroborates the structure, exhibiting seven distinct carbon environments [3]. The attachment of the nitro group at C4 significantly impacts the relaxation time of that specific quaternary carbon, often resulting in a lower intensity peak that requires optimized acquisition parameters.
Table 2: ¹³C NMR Data Summary (100 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Causality / Notes |
| 172.5 | Quaternary (C=O) | Carboxylic Acid | Highly deshielded carbonyl carbon. |
| 142.0 | Quaternary (C) | Pyrazole C5 | Deshielded by adjacent N1 and methyl substitution. |
| 133.0 | Tertiary (CH) | Pyrazole C3 | Aromatic carbon adjacent to N2. |
| 131.5 | Quaternary (C) | Pyrazole C4 | Substituted by electron-withdrawing -NO₂ group. |
| 45.5 | Secondary (CH₂) | N1-CH₂ | Aliphatic carbon directly bound to nitrogen. |
| 33.8 | Secondary (CH₂) | CH₂-COOH | Aliphatic carbon alpha to the carbonyl. |
| 11.5 | Primary (CH₃) | C5-CH₃ | Pyrazole-bound methyl group. |
2D NMR Techniques for Regioisomer Confirmation
To unequivocally differentiate the 1,5-isomer from the 1,3-isomer, Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy is employed. HMBC maps long-range (²J and ³J) proton-carbon couplings.
In the 1,5-isomer, the N1-CH₂ protons (δ 4.35) show a strong ³J correlation to the C5 carbon (δ 142.0). Furthermore, the C5-methyl protons (δ 2.65) exhibit a ²J correlation to C5 and a ³J correlation to C4 (δ 131.5). Crucially, the absence of a ³J correlation between the N1-CH₂ protons and the C3 carbon confirms the 1,5-substitution pattern, as such a correlation would be prominent in the 1,3-isomer.
Key HMBC correlations utilized to definitively assign the 1,5-regioisomer structure.
Experimental Protocols: A Self-Validating System
To ensure reproducibility and quantitative reliability, the following step-by-step methodology must be strictly adhered to during NMR acquisition.
Step 1: Sample Preparation
-
Weigh exactly 15–20 mg of the highly purified 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆. Ensure the solvent contains 0.03% v/v Tetramethylsilane (TMS) to serve as an internal chemical shift reference (0.00 ppm).
-
Transfer the homogeneous solution to a high-quality 5 mm NMR tube, ensuring no particulates or air bubbles are present in the active volume.
Step 2: Instrument Calibration & Tuning
-
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
-
Lock the spectrometer to the deuterium resonance of the DMSO-d₆ solvent to prevent field drift.
-
Tune and match the probe specifically to the impedance of the sample to maximize the signal-to-noise ratio (SNR).
-
Shim the magnetic field (Z1–Z5) until the solvent residual peak exhibits a symmetrical Lorentzian line shape with a half-height width of <1.0 Hz.
Step 3: ¹H NMR Acquisition
-
Pulse Sequence: Standard 30° excitation pulse (zg30).
-
Relaxation Delay (D1): Set to 2.0 seconds. Causality: This ensures complete longitudinal relaxation (
) of all protons, allowing for accurate, quantitative integration of the signals. -
Scans (NS): 16 to 32 scans.
Step 4: ¹³C NMR Acquisition
-
Pulse Sequence: Power-gated decoupling (zgpg30) to remove proton splitting while minimizing sample heating from the decoupling channel.
-
Relaxation Delay (D1): Set to 3.0–5.0 seconds. Causality: Quaternary carbons (especially C4-NO₂ and C=O) lack attached protons to facilitate dipole-dipole relaxation. A longer D1 is mandatory to observe these signals with sufficient intensity.
-
Scans (NS): 512 to 1024 scans, depending on exact sample concentration.
Step 5: Data Processing
-
Apply an exponential window function with a Line Broadening (LB) factor of 0.3 Hz for ¹H and 1.0 Hz for ¹³C prior to Fourier transformation.
-
Manually correct the phase (zero and first-order) and apply a polynomial baseline correction.
-
Calibrate the chemical shift scale by setting the TMS singlet to exactly 0.00 ppm.
Conclusion
The structural validation of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid requires a rigorous analytical approach due to the high probability of regioisomer formation during synthesis. By leveraging 1D ¹H and ¹³C NMR alongside 2D HMBC techniques, researchers can definitively map the connectivity of the pyrazole core. Adhering to the strict experimental protocols outlined in this guide ensures that the spectroscopic data acts as a self-validating system, guaranteeing the structural integrity of this crucial intermediate in downstream drug development.
References
- US Patent Office. (2015). Heterocyclyl pyrazolopyrimidine analogues as selective JAK inhibitors (US9040545B2).
-
Abboud, J. L. M., et al. (1989). Solvent effects on the carbon-13 NMR parameters (δ carbon-13 chemical shifts and hydrogen-carbon-13 coupling constants) of 1-methylpyrazole and 1-methylimidazole. ResearchGate.[Link]
-
Kanishchev, O. S., et al. (2016). CHEMISTRY OF POLYHALOGENATED NITROBUTADIENES, 15: SYNTHESIS OF NOVEL 4-NITRO-3-AMINO-1H-PYRAZOLE-5. Clockss Archive. [Link]
The Pyrazole Scaffold: A Privileged Framework for Targeting Key Mediators of Disease
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of the Pyrazole Moiety in Medicinal Chemistry
The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its unique physicochemical properties, including its ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for other aromatic systems, have rendered it a "privileged scaffold" in drug discovery.[1][2] This structural versatility allows for the generation of diverse chemical libraries with a wide range of pharmacological activities.[3] Numerous pyrazole-containing drugs have received FDA approval for treating a variety of conditions, underscoring the clinical significance of this heterocyclic motif.[3] This guide provides a comprehensive overview of the key therapeutic targets of pyrazole compounds, with a focus on kinases, G-protein coupled receptors (GPCRs), and enzymes. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental workflows used to validate these interactions, offering a technical resource for the rational design of next-generation pyrazole-based therapeutics.
I. Protein Kinases: A Major Battlefield for Pyrazole-Based Inhibitors
Protein kinases, which regulate a vast number of cellular processes, are a prominent and well-established class of targets for pyrazole compounds.[4] The dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a focal point for therapeutic intervention.[5] Pyrazole-based inhibitors have been successfully developed to target a wide array of kinases, often exhibiting high potency and selectivity.
A. Cyclin-Dependent Kinases (CDKs): Halting the Cell Cycle
CDKs are key regulators of cell cycle progression, and their aberrant activity is a common feature of cancer. Pyrazole derivatives have emerged as potent inhibitors of CDKs, particularly CDK2.[5]
-
Mechanism of Action: Pyrazole-based CDK inhibitors typically function as ATP-competitive ligands, binding to the active site of the kinase and preventing the phosphorylation of its substrates, such as the retinoblastoma protein (Rb). This leads to cell cycle arrest, primarily at the G1/S phase, and the induction of apoptosis.[6]
-
Structure-Activity Relationship (SAR): SAR studies have revealed that substitutions on the pyrazole ring significantly influence the inhibitory activity. For instance, certain derivatives with specific substitutions have demonstrated enhanced potency against CDK2.[5] The introduction of a piperazine moiety at one position and a phenyl group at another on the pyrazole scaffold has been shown to be a key structural feature for potent CDK2 inhibition in some series.
-
Quantitative Data: The following table summarizes the in vitro inhibitory activity of selected pyrazole derivatives against CDK2 and their anti-proliferative effects on cancer cell lines.
| Compound Class | Specific Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference(s) |
| Indole-Pyrazole Hybrid | Compound 34 | CDK2 | 0.095 | HCT116, MCF7, HepG2, A549 | < 23.7 | [5] |
| Pyrazole Derivative | Compound 36 | CDK2 | 0.199 | HepG2, MCF7, HeLa | 3.53 - 6.71 | [5] |
| Pyrazolo[1,5-a]pyrimidine | Compound 30 | CDK2/cyclin A2 | 60% inhibition at 10 µM | MCF7, HepG2, A549, Caco2 | 10.05 - 29.95 | [5] |
B. Receptor Tyrosine Kinases (RTKs): Intercepting Growth Signals
RTKs are cell surface receptors that play a crucial role in cellular signaling pathways that govern cell growth, differentiation, and survival. Many pyrazole derivatives have been developed as inhibitors of RTKs such as EGFR and VEGFR-2.[5]
-
Mechanism of Action: These inhibitors bind to the intracellular kinase domain of the RTK, blocking autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways. This disruption of signaling ultimately leads to decreased cell proliferation and survival.
-
Quantitative Data:
| Compound Class | Specific Compound | Target | IC50 (µM) | Cell Line | Cytotoxicity IC50 (µM) | Reference(s) |
| Benzoxazine-Pyrazole Hybrid | Compound 23 | EGFR | 0.5132 | MCF7, A549, HeLa, PC3 | 2.82 - 6.28 | [5] |
| Pyrazolone-Pyrazole Derivative | Compound 27 | VEGFR-2 | 0.828 | MCF7 | 16.50 | [5] |
C. Other Kinase Targets
The versatility of the pyrazole scaffold has enabled the targeting of a broad range of other kinases, including:
-
p38 MAP Kinase: Pyrazole-based inhibitors have been designed based on the crystal structure of the enzyme, leading to potent and in vivo active compounds for inflammatory diseases.[7]
-
Akt1: Pyrazole derivatives have shown potent inhibition of Akt1, a key node in the PI3K signaling pathway, with IC50 values in the nanomolar range.[4]
-
Aurora A Kinase: Pyrazole-based compounds have been identified as promising inhibitors of Aurora A kinase, a critical regulator of mitosis, with potent anti-proliferative activity.[4]
II. G-Protein Coupled Receptors (GPCRs): Modulating Cellular Communication
GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of all approved drugs. Pyrazole-containing compounds have been successfully developed as modulators of several GPCRs, acting as either antagonists or inverse agonists.
A. Cannabinoid Receptors (CB1 and CB2): Targeting the Endocannabinoid System
The cannabinoid receptors, CB1 and CB2, are key components of the endocannabinoid system, which is involved in regulating a wide range of physiological processes. Pyrazole derivatives, most notably Rimonabant (a CB1 antagonist/inverse agonist), have played a significant role in the exploration of this system.
-
Mechanism of Action: Pyrazole-based antagonists bind to the cannabinoid receptors, preventing the binding of endogenous cannabinoids like anandamide and 2-arachidonoylglycerol. This blocks the downstream signaling cascades, which are primarily coupled to Gi/o proteins.[8][9] Inhibition of CB1 receptor signaling leads to a decrease in the inhibition of adenylyl cyclase, resulting in increased cAMP levels.[8][10] It can also modulate ion channels and MAP kinase pathways.[8][9]
-
Signaling Pathway:
Caption: Pyrazole antagonists block cannabinoid receptor signaling.
B. Adenosine Receptors: Fine-Tuning Neuromodulation
Adenosine receptors (A1, A2A, A2B, and A3) are involved in various physiological processes, particularly in the central nervous system and cardiovascular system. Pyrazole-based compounds have been developed as potent and selective antagonists for different adenosine receptor subtypes.
-
Mechanism of Action: By blocking the binding of adenosine, these antagonists can modulate downstream signaling pathways. For instance, A1 and A3 receptor antagonists will prevent the Gi/o-mediated inhibition of adenylyl cyclase, while A2A and A2B antagonists will block the Gs-mediated stimulation of adenylyl cyclase.[11] This modulation of cAMP levels has significant implications for neuronal excitability and inflammation.[12][13]
III. Enzymes: Inhibiting Catalytic Processes
The pyrazole scaffold has also proven to be an effective framework for the design of inhibitors targeting a variety of enzymes.
A. Cyclooxygenase (COX) Enzymes: Combating Inflammation
The discovery of celecoxib, a selective COX-2 inhibitor, highlighted the therapeutic potential of pyrazole-based anti-inflammatory agents.[2]
-
Mechanism of Action: Pyrazole-based COX-2 inhibitors selectively bind to the active site of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[14] The selectivity for COX-2 over COX-1 is a crucial feature that reduces the gastrointestinal side effects associated with non-selective NSAIDs.[14]
-
Quantitative Data:
| Compound Class | Specific Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference(s) |
| Pyrazole-Pyridazine Hybrid | Compound 6f | COX-2 | 1.15 | >86.9 | [15] |
| Pyrazole-Pyridazine Hybrid | Compound 5f | COX-2 | 1.50 | >66.6 | [15] |
| Substituted Pyrazole | Compound 11 | COX-2 | 0.043 | High | [6] |
B. Phosphodiesterases (PDEs): Modulating Second Messengers
PDEs are a family of enzymes that hydrolyze cyclic nucleotides (cAMP and cGMP), thereby regulating their intracellular levels. Pyrazole derivatives have been identified as potent inhibitors of various PDE isoforms, including PDE2 and PDE4.[16][17]
-
Mechanism of Action: By inhibiting PDE activity, these compounds prevent the breakdown of cAMP and/or cGMP, leading to an increase in their intracellular concentrations and the activation of downstream signaling pathways. This mechanism is therapeutically relevant for a range of disorders, including neurodegenerative diseases and inflammatory conditions.[16]
-
Quantitative Data:
| Compound Class | Specific Compound | Target | IC50 (nM) | Reference(s) |
| Dihydropyranopyrazole | Compound (+)-11h | PDE2 | 41.5 | [16] |
| Pyrazolo[3,4-b]pyridine-5-carboxamide | Compound 16 | PDE4 | Sub-nanomolar | [17] |
IV. Experimental Workflows for Target Validation
The identification and validation of the therapeutic targets of pyrazole compounds rely on a suite of robust experimental techniques.
A. Kinase Inhibition Assays
-
Principle: These assays measure the ability of a compound to inhibit the catalytic activity of a specific kinase. This is often done by quantifying the amount of phosphorylated substrate or the amount of ATP consumed.
-
Workflow Diagram:
Caption: A generalized workflow for a kinase inhibition assay.
B. GPCR Binding Assays
-
Principle: These assays measure the affinity of a compound for a specific GPCR, typically by competing with a radiolabeled or fluorescently tagged ligand.
-
Detailed Protocol:
-
Membrane Preparation: Prepare cell membranes expressing the GPCR of interest from cultured cells or tissues.
-
Binding Reaction: Incubate the membranes with a constant concentration of a radiolabeled ligand and varying concentrations of the unlabeled pyrazole compound.
-
Separation: Separate the bound from the free radioligand by rapid filtration through a glass fiber filter.
-
Detection: Quantify the amount of radioactivity retained on the filter using a scintillation counter.
-
Data Analysis: Determine the IC50 value of the pyrazole compound and calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
C. Cellular Thermal Shift Assay (CETSA)
-
Principle: CETSA is a powerful technique for confirming target engagement in a cellular context. It is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.
-
Workflow Diagram:
Caption: A simplified workflow for the Cellular Thermal Shift Assay (CETSA).
V. Conclusion and Future Perspectives
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics. Its chemical tractability and proven success in targeting a wide range of biologically important molecules ensure its continued prominence in medicinal chemistry. Future research will likely focus on the development of pyrazole-based compounds with enhanced selectivity to minimize off-target effects, as well as the exploration of novel therapeutic targets. The application of advanced techniques such as cryo-electron microscopy and sophisticated computational modeling will further aid in the rational design of the next generation of pyrazole-based drugs with improved efficacy and safety profiles.
References
-
Howlett, A. C., & Shim, J.-Y. (n.d.). Cannabinoid Receptors and Signal Transduction. Madame Curie Bioscience Database. Retrieved from [Link]
-
Iversen, L. (2018). Cannabinoid Receptors and the Endocannabinoid System: Signaling and Function in the Central Nervous System. MDPI. Retrieved from [Link]
-
Pacher, P., & Kunos, G. (2013). Neurobiology of cannabinoid receptor signaling. PMC. Retrieved from [Link]
-
Marcu, J. P., & Schechter, J. B. (2016). Cannabinoid Receptors in the Central Nervous System: Their Signaling and Roles in Disease. Frontiers in Molecular Neuroscience. Retrieved from [Link]
- Wodicka, L. M., et al. (2025). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Journal of Medicinal Chemistry.
-
Endocannabinoid Signaling Pathways. (2023). Encyclopedia.pub. Retrieved from [Link]
-
Singh, R., & Defea, K. (2020). The Specificity of Downstream Signaling for A1 and A2AR Does Not Depend on the C-Terminus, Despite the Importance of This Domain in Downstream Signaling Strength. PMC. Retrieved from [Link]
-
Masin, M., et al. (2020). The Signaling Pathways Involved in the Anticonvulsive Effects of the Adenosine A1 Receptor. MDPI. Retrieved from [Link]
-
Kaur, H., et al. (2021). A summary of identified underlying downstream signaling of adenosine... ResearchGate. Retrieved from [Link]
-
What are Adenosine receptor antagonists and how do they work? (2024). Patsnap Synapse. Retrieved from [Link]
-
Regan, C. P., et al. (2007). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Lasley, R. D., & Headrick, J. P. (2004). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts. American Journal of Physiology-Heart and Circulatory Physiology. Retrieved from [Link]
-
A summary of identified underlying downstream signaling of adenosine... (n.d.). ResearchGate. Retrieved from [Link]
-
Gomaa, A. M., & El-Sayed, M. A. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Li, X., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
-
Fitzgerald, C. E., et al. (2007). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. PubMed. Retrieved from [Link]
-
Basile, L., et al. (2024). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. MDPI. Retrieved from [Link]
-
Wang, Y., et al. (2021). Design, Synthesis, and Evaluation of Dihydropyranopyrazole Derivatives as Novel PDE2 Inhibitors for the Treatment of Alzheimer's Disease. MDPI. Retrieved from [Link]
-
Pyrazole Derivatives as Selective COX-2 Inhibitors: An Updated Review. (2026). ResearchGate. Retrieved from [Link]
-
de Oliveira, R., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Retrieved from [Link]
-
Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (2024). Journal of Chemical Health Risks. Retrieved from [Link]
-
Muthubhupathi G, et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives. Academic Strive. Retrieved from [Link]
-
IC 50 values and selectivity index of pyrazolines 1-5. (n.d.). ResearchGate. Retrieved from [Link]
-
Singh, P., & Kumar, A. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. PMC. Retrieved from [Link]
-
Correlation of calculated binding energy with experimental IC50 against... (n.d.). ResearchGate. Retrieved from [Link]
-
Osman, E. O., et al. (2023). New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Publishing. Retrieved from [Link]
-
Al-Ostoot, F. H., & El-Sayed, M. A. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Retrieved from [Link]
-
Kumar, A., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Taylor & Francis. Retrieved from [Link]
-
El-Gamal, M. I., et al. (2022). Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition. PubMed. Retrieved from [Link]
-
Schindl, R., et al. (2013). Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC. Retrieved from [Link]
-
Ligand based Design and Synthesis of Pyrazole Based Derivatives as Selective COX-2 Inhibitors. (2019). ResearchGate. Retrieved from [Link]
-
Lalli, C. M. (2014). Synthesis and kinetic activity analysis of substituted pyrazole, pyrazoline, and pyrazolidine alcohol dehydrogenase inhibitors. DOCS@RWU. Retrieved from [Link]
-
Hamblin, J. N., et al. (2010). Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR. PubMed. Retrieved from [Link]
-
Hassan, A. E. A., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. Retrieved from [Link]
-
Chen, Y., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. Retrieved from [Link]
-
A Review on Recent Trends in the Bioactive Studies of Pyrazole Derivatives. (2020). Asian Journal of Research in Chemistry. Retrieved from [Link]
-
Intracellular GPCR modulators enable precision pharmacology. (2025). PMC. Retrieved from [Link]
Sources
- 1. jchr.org [jchr.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects [mdpi.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. What are Adenosine receptor antagonists and how do they work? [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. mdpi.com [mdpi.com]
- 17. Pyrazolopyridines as potent PDE4B inhibitors: 5-heterocycle SAR - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Characterizing the Cellular Activity of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid: An Application Guide
Introduction
The pyrazole nucleus is a foundational scaffold in medicinal chemistry, with derivatives demonstrating a vast array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] The incorporation of a nitro group can further enhance the pharmacological profile, making compounds like 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid—hereafter referred to as "NPP-1"—a subject of significant interest for drug discovery and development.[3][4]
This guide provides a comprehensive, multi-phase framework for characterizing the cellular effects of NPP-1. It is designed for researchers in oncology, cell biology, and drug development to systematically evaluate the compound's cytotoxic potential, elucidate its mechanism of action, and identify potential intracellular targets. The protocols herein are designed as a self-validating system, incorporating essential controls and clear decision points to ensure data integrity and guide subsequent experimental design.
Phase 1: Foundational Analysis - Determining Cytotoxicity and IC50
The initial and most critical step in characterizing a novel compound is to determine its effect on cell viability. This establishes the concentration range over which the compound exerts a biological effect. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely adopted colorimetric method for this purpose.[5][6] It measures the metabolic activity of living cells, which is directly proportional to cell number.[5]
Principle of the MTT Assay
In viable cells, mitochondrial dehydrogenase enzymes reduce the yellow, water-soluble MTT tetrazolium salt into a purple, insoluble formazan product.[5] This product is then solubilized, and its concentration is determined by measuring the absorbance at ~570 nm. A decrease in signal indicates a reduction in cell viability.
Protocol: MTT Assay for IC50 Determination
This protocol is optimized for adherent cells in a 96-well plate format.
Materials:
-
Selected cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
NPP-1 stock solution (e.g., 10 mM in DMSO)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile PBS, Trypsin-EDTA
-
96-well flat-bottom cell culture plates
Procedure:
-
Cell Seeding:
-
Harvest cells from logarithmic growth phase and perform a cell count.
-
Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate.[7]
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of NPP-1 in complete medium. A typical starting range would be from 100 µM down to 0.1 µM.
-
Include a "vehicle control" (medium with the same concentration of DMSO as the highest NPP-1 dose) and a "no-cell" blank control (medium only).
-
Carefully remove the old medium from the cells and add 100 µL of the prepared NPP-1 dilutions. Treat each concentration in triplicate.
-
Incubate for a defined period, typically 48 or 72 hours.[5][8]
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of 5 mg/mL MTT solution to each well.[5]
-
Incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
-
Solubilization and Measurement:
Data Presentation and Interpretation
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
| Treatment | Concentration (µM) | Absorbance (570 nm) - Triplicate 1 | Absorbance (570 nm) - Triplicate 2 | Absorbance (570 nm) - Triplicate 3 | Average Absorbance | % Viability |
| Vehicle Control | 0 | 1.254 | 1.288 | 1.271 | 1.271 | 100% |
| NPP-1 | 0.1 | 1.211 | 1.235 | 1.220 | 1.222 | 96.1% |
| NPP-1 | 1 | 0.987 | 1.011 | 0.995 | 0.998 | 78.5% |
| NPP-1 | 10 | 0.642 | 0.630 | 0.655 | 0.642 | 50.5% |
| NPP-1 | 50 | 0.210 | 0.225 | 0.218 | 0.218 | 17.1% |
| NPP-1 | 100 | 0.115 | 0.112 | 0.119 | 0.115 | 9.0% |
% Viability = (Average Absorbance of Treatment / Average Absorbance of Vehicle Control) x 100
The IC50 value is the concentration of NPP-1 that reduces cell viability by 50%. Based on the table above, the IC50 is approximately 10 µM .
Phase 2: Mechanistic Insight - Assessing Apoptosis Induction
A reduction in viability can occur through necrosis or programmed cell death (apoptosis). Distinguishing between these is a critical step in characterizing an anti-cancer compound. A hallmark of apoptosis is the activation of effector caspases, specifically caspase-3 and caspase-7. The Caspase-Glo® 3/7 Assay provides a sensitive, luminescence-based method to measure this activity.[9][10]
Principle of the Caspase-Glo® 3/7 Assay
The assay reagent contains a proluminescent substrate with the DEVD tetrapeptide sequence, which is a specific target for caspase-3 and -7.[9] In the presence of active caspase-3/7, the substrate is cleaved, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal.[11] This signal is directly proportional to the amount of caspase activity.
Protocol: Caspase-Glo® 3/7 Assay
Materials:
-
Caspase-Glo® 3/7 Assay System (e.g., from Promega)
-
White-walled, opaque 96-well plates suitable for luminescence
-
Cells, NPP-1 stock, and culture medium as in Phase 1
-
A known apoptosis inducer (e.g., Staurosporine) as a positive control
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate at the same density as the MTT assay.
-
Treat cells with NPP-1 at concentrations around the determined IC50 (e.g., 0.5x, 1x, and 2x IC50).
-
Include a vehicle control and a positive control (e.g., 1 µM Staurosporine).[12]
-
Incubate for a shorter period, typically 18-24 hours, as caspase activation precedes cell death.
-
-
Assay Execution (Add-Mix-Measure):
-
Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[11]
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well, resulting in a 1:1 ratio of reagent to culture medium.[9][11]
-
Mix the contents on a plate shaker at low speed for 1-2 minutes.
-
Incubate at room temperature for 1-3 hours to allow the signal to stabilize.[11]
-
-
Measurement:
-
Measure the luminescence using a plate-reading luminometer.
-
Data Presentation and Interpretation
Results are typically presented as a fold-change in luminescence relative to the vehicle control.
| Treatment | Concentration (µM) | Luminescence (RLU) | Fold Change vs. Vehicle |
| Vehicle Control | 0 | 15,250 | 1.0 |
| NPP-1 | 5 | 45,100 | 2.96 |
| NPP-1 | 10 (IC50) | 185,600 | 12.17 |
| NPP-1 | 20 | 250,300 | 16.41 |
| Staurosporine | 1 | 295,800 | 19.39 |
A significant, dose-dependent increase in luminescence indicates that NPP-1 induces apoptosis through the activation of caspase-3 and/or -7.
Phase 3: Target Pathway Analysis - Investigating MAPK/ERK Signaling
Many pyrazole derivatives are known to modulate key intracellular signaling pathways that control cell proliferation and survival, such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[13][14] A logical next step is to investigate whether NPP-1 affects this cascade. Western blotting is the gold-standard technique for analyzing changes in protein expression and phosphorylation status.[14][15] We will assess the phosphorylation of ERK1/2 (p44/42 MAPK), a critical node in this pathway.
Protocol: Western Blot for Phospho-ERK1/2
Materials:
-
6-well cell culture plates
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit[14]
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)[15]
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 and Rabbit anti-total-ERK1/2
-
Secondary antibody: Anti-rabbit IgG-HRP conjugate[14]
-
ECL (Enhanced Chemiluminescence) detection reagent
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with NPP-1 (e.g., at the IC50 concentration) for various time points (e.g., 0, 15, 30, 60, 120 minutes) to capture dynamic signaling events.
-
After treatment, wash cells with ice-cold PBS and lyse them directly in the plate with 100 µL of lysis buffer.[15]
-
Scrape the cell lysate, transfer to a microcentrifuge tube, and sonicate briefly to shear DNA.[15]
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Protein Quantification and Sample Preparation:
-
SDS-PAGE and Transfer:
-
Load the prepared samples onto an SDS-PAGE gel and run to separate proteins by size.
-
Transfer the separated proteins to a PVDF membrane.[15]
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.[15]
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 (diluted in blocking buffer) overnight at 4°C.[14][15]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Wash three times with TBST.
-
-
Detection:
-
Apply ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Crucially , strip the membrane and re-probe with an antibody for total-ERK1/2 to ensure that any observed changes in phosphorylation are not due to changes in the total amount of the protein.
-
Integrated Workflow and Data Interpretation
The three phases of this guide provide a logical progression from a high-level phenotypic observation to a specific molecular mechanism.
Caption: Experimental workflow for characterizing NPP-1.
A decrease in phospho-ERK levels following NPP-1 treatment would strongly suggest that the compound's cytotoxic and pro-apoptotic effects are mediated, at least in part, by the inhibition of the MAPK/ERK signaling pathway.
Caption: Hypothesized inhibition of the MAPK/ERK pathway by NPP-1.
This systematic approach ensures that by the end of these three phases, a researcher will have a robust, data-driven profile of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, paving the way for more advanced preclinical studies.
References
-
Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
Charles River Laboratories. (n.d.). Tumor Cell-Based Assays. Retrieved from [Link]
-
Dunstan, H. M., et al. (2002). Cell-based assays for identification of novel double-strand break-inducing agents. Journal of the National Cancer Institute, 94(2), 88-97. Retrieved from [Link]
-
Kholodenko, B. N. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. Methods in Molecular Biology, 1120, 133-144. Retrieved from [Link]
-
Reaction Biology. (2022). Caspase-Glo 3/7 Assay. Retrieved from [Link]
-
White, K. A., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega, 6(27), 17747-17757. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Texas Children's Hospital. Retrieved from [Link]
-
Setiadi, A. F., et al. (2023). A novel cell-based screen identifies chemical entities that reverse the immune-escape phenotype of metastatic tumours. Scientific Reports, 13(1), 7943. Retrieved from [Link]
-
Jones, C. A., et al. (2009). Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora. Methods in Molecular Biology, 505, 197-210. Retrieved from [Link]
-
Kumar, V., et al. (2016). Current status of pyrazole and its biological activities. Medicinal Chemistry Research, 25(11), 2692-2707. Retrieved from [Link]
-
Chin, H. S., et al. (2021). Identification of novel inhibitory metabolites and impact verification on growth and protein synthesis in mammalian cells. Metabolic Engineering, 67, 216-230. Retrieved from [Link]
-
Ortial, S., et al. (2021). Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. International Journal of Molecular Sciences, 22(22), 12196. Retrieved from [Link]
-
PharmaTutor. (2013). PYRAZOLE AND ITS BIOLOGICAL ACTIVITY. Retrieved from [Link]
-
Assay Guidance Manual. (2013). Cell Viability Assays. National Center for Biotechnology Information. Retrieved from [Link]
-
Singh, S., et al. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(7), 2663-2675. Retrieved from [Link]
-
Bhale, P. S., et al. (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry, 14(4), 365. Retrieved from [Link]
-
Lee, D., & Lee, S. Y. (2015). MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Methods in Molecular Biology, 1293, 165-175. Retrieved from [Link]
-
Johnson, E. O., et al. (2015). Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening. PLoS One, 10(11), e0142293. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Diaz-Vias, C., et al. (2025). High-throughput screening and characterization of novel inhibitors targeting HIV-1 protease precursor autoprocessing. Scientific Reports, 15, 24567. Retrieved from [Link]
-
Hughes, T. E. T., et al. (2019). Structure-based characterization of novel TRPV5 inhibitors. eLife, 8, e49572. Retrieved from [Link]
Sources
- 1. pharmatutor.org [pharmatutor.org]
- 2. jchr.org [jchr.org]
- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of novel inhibitors of M. tuberculosis growth using whole cell based high-throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 10. Caspase-Glo® 3/7 3D Assay Technical Manual [worldwide.promega.com]
- 11. promega.com [promega.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Formulation of "3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid" for In Vivo Studies: An Application Note and Protocol
Abstract
This comprehensive guide provides a detailed framework for the formulation of "3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid," a novel pyrazole derivative, for in vivo research applications. Addressing the anticipated challenges of poor aqueous solubility, a common characteristic of pyrazole-based compounds, this document outlines a systematic approach to pre-formulation assessment, formulation strategy selection, and analytical validation. Detailed, step-by-step protocols for various formulation approaches, including co-solvent systems, surfactant-based dispersions, and cyclodextrin complexes, are provided. The causality behind experimental choices is explained to empower researchers in developing a stable, effective, and reproducible formulation for pre-clinical evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the in vivo assessment of new chemical entities.
Introduction: The Formulation Challenge of Pyrazole Derivatives
Pyrazole and its derivatives are a significant class of heterocyclic compounds, with a wide array of documented pharmacological activities.[1] The successful in vivo evaluation of these promising therapeutic agents is fundamentally reliant on the development of an appropriate drug delivery system. A primary obstacle in the pre-clinical development of many pyrazole-based molecules is their inherent low aqueous solubility, which can significantly limit bioavailability and lead to inconsistent in vivo results. "3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid" (hereinafter referred to as "the compound"), with its nitro-substituted pyrazole core and a propanoic acid side chain, is anticipated to present such formulation challenges. The nitro group can contribute to the compound's lipophilicity, while the carboxylic acid moiety offers a handle for pH-dependent solubility manipulation.
This application note provides a structured and scientifically-grounded approach to systematically address these challenges and develop a robust formulation suitable for in vivo studies.
Pre-formulation Studies: Characterizing the Molecule
A thorough understanding of the physicochemical properties of the compound is the cornerstone of a rational formulation design. The following pre-formulation studies are critical and should be conducted prior to selecting a formulation strategy.
2.1. Physicochemical Property Determination (Hypothetical Data)
While experimental data for "3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid" is not publicly available, we can anticipate its properties based on its chemical structure and data from similar compounds. For a structurally related compound, "2-(5-Methyl-3-nitro-1h-pyrazol-1-yl)propanoic acid," a computed LogP of 0.74532 has been reported.[2] The propanoic acid group suggests an acidic pKa.
Table 1: Anticipated Physicochemical Properties of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
| Parameter | Anticipated Value | Rationale/Implication for Formulation |
| Molecular Weight | ~213.17 g/mol | Influences diffusion and dissolution rates. |
| pKa | 3.5 - 5.0 (Acidic) | The carboxylic acid moiety will be ionized at physiological pH, potentially increasing solubility. pH adjustment of the formulation vehicle can be a key strategy. |
| LogP | 1.0 - 2.5 | Indicates moderate lipophilicity, suggesting that solubility in aqueous vehicles will be limited. Strategies to enhance solubility will be necessary. |
| Aqueous Solubility | < 0.1 mg/mL at pH < pKa | Expected to be low in acidic conditions and increase with pH. This needs to be experimentally determined. |
| Crystalline Form | To be determined (TBD) | Polymorphism can significantly impact solubility and dissolution rate. Characterization by DSC and XRD is recommended. |
2.2. Experimental Workflow for Pre-formulation
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-Alkylation of Pyrazoles
Welcome to the Technical Support Center for N-Alkylation of Pyrazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges in this crucial synthetic transformation, ensuring efficiency and success in your projects.
Introduction: Navigating the Challenges of Pyrazole N-Alkylation
The N-alkylation of pyrazoles is a cornerstone reaction in medicinal chemistry and materials science, as the substituent on the pyrazole nitrogen significantly modulates the molecule's biological activity and physical properties.[1] However, what appears to be a straightforward transformation is often fraught with challenges, primarily concerning regioselectivity and reaction yield.[2] For unsymmetrically substituted pyrazoles, the presence of two reactive nitrogen atoms (N1 and N2) often leads to the formation of regioisomeric mixtures that can be difficult to separate.[1][2] This guide provides a systematic approach to diagnosing and solving these common issues.
Troubleshooting Guide: From Low Yields to Poor Selectivity
This section addresses specific problems you might encounter during the N-alkylation of pyrazoles in a practical question-and-answer format.
Issue 1: I am observing very low to no yield of my desired N-alkylated pyrazole.
Question: What are the potential causes for low or no product yield, and how can I improve the outcome?
Answer: Low yields in pyrazole N-alkylation can be traced back to several factors, ranging from the choice of reagents to the reaction setup. A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.
Workflow for Troubleshooting Low Yield
Caption: Decision tree for improving regioselectivity in pyrazole N-alkylation.
In-depth Explanation:
-
Steric Hindrance: This is often the dominant factor. Alkylation generally favors the less sterically hindered nitrogen atom. [2][3] * Bulky Alkylating Agent: Using a sterically demanding alkylating agent can significantly enhance selectivity for the more accessible nitrogen.
-
Solvent Choice: The polarity and coordinating ability of the solvent play a crucial role in stabilizing the pyrazole anion and influencing the transition state of the reaction.
-
Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetonitrile often promote the formation of a single regioisomer. [2] * Fluorinated Alcohols: In some cases, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) have been shown to dramatically improve regioselectivity. [2]
-
-
Base/Catalyst System: The choice of base can have a profound impact on the N1/N2 ratio.
-
For N1-Alkylation: The combination of K₂CO₃ in DMSO is a well-established system for achieving regioselective N1-alkylation of 3-substituted pyrazoles. [2][4] * For N2-Alkylation: It has been reported that magnesium-based catalysts, such as MgBr₂, can favor N2-alkylation for certain 3-substituted pyrazoles. [6] * Computational Insights: The regioselectivity can sometimes be rationalized by considering the stability of the transition states leading to the N1 and N2 products. For example, intramolecular hydrogen bonding in the transition state can favor one isomer over the other. [7]
-
-
Temperature: Lowering the reaction temperature can sometimes increase the kinetic selectivity of the reaction, favoring the formation of one regioisomer over the other.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for a typical base-mediated pyrazole N-alkylation?
A1: A robust starting point is to use potassium carbonate (K₂CO₃, 1.5-2.0 equiv.) as the base in an anhydrous polar aprotic solvent like DMF or DMSO at room temperature. [4]The alkylating agent, typically an alkyl bromide or iodide, is usually added in a slight excess (1.1-1.2 equiv.). [1]For pyrazoles that are less reactive or when a stronger base is needed, sodium hydride (NaH, 1.2 equiv.) in anhydrous THF is another excellent choice. [4] Q2: Are there milder, alternative methods for pyrazole N-alkylation that avoid strong bases or high temperatures?
A2: Yes, several milder methods have been developed:
-
Acid-Catalyzed Alkylation: This method utilizes trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid) and can proceed at room temperature, thus avoiding strong bases. [5][3]* Mitsunobu Reaction: This reaction offers a powerful alternative for N-alkylation of pyrazoles with alcohols under neutral conditions, using reagents like triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). [5][8][9]* Enzymatic Alkylation: For ultimate selectivity, engineered enzymes can provide exceptional regioselectivity (>99%) for pyrazole alkylation using simple haloalkanes. [10]* Michael Addition: For α,β-unsaturated alkylating agents, a catalyst-free Michael addition can provide excellent N1-regioselectivity. [11][12][13] Q3: Can I use Phase Transfer Catalysis (PTC) for pyrazole N-alkylation?
A3: Absolutely. Phase transfer catalysis is a highly effective method, particularly for its operational simplicity and often high yields. [14][15][16]It can be performed using a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB) as the catalyst with a solid base like potassium hydroxide (KOH). A significant advantage is that these reactions can sometimes be run under solvent-free conditions, which simplifies product isolation and reduces waste. [14][15][16] Q4: How does the electronic nature of substituents on the pyrazole ring affect the N-alkylation reaction?
A4: Electron-withdrawing groups (EWGs) on the pyrazole ring increase the acidity of the N-H proton, making deprotonation easier. Conversely, electron-donating groups (EDGs) decrease the acidity. The electronic properties of substituents can also influence the nucleophilicity of the two nitrogen atoms, thereby affecting the regioselectivity of the alkylation. [2]
Data and Experimental Protocols
Table 1: Recommended Starting Conditions for Base-Mediated N-Alkylation
| Base System | Solvent | Typical Temperature | Key Considerations |
| K₂CO₃ (1.5-2.0 eq) | DMF, DMSO | Room Temp. to 60 °C | Good general-purpose system, often favors N1-alkylation. [2][4] |
| NaH (1.2 eq) | THF, DMF | 0 °C to Room Temp. | Stronger base, requires strictly anhydrous conditions. [4] |
| KOH (solid) / TBAB (cat.) | Toluene or Solvent-free | Room Temp. to 80 °C | Phase Transfer Catalysis; simple workup. [14] |
| MgBr₂ (cat.) / i-Pr₂NEt | THF | Room Temp. | Can favor N2-alkylation for some substrates. [6] |
Protocol 1: General Procedure for N-Alkylation using K₂CO₃ in DMF
-
To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the pyrazole (1.0 equiv.) and anhydrous DMF (to achieve a concentration of 0.1-0.5 M).
-
Add anhydrous potassium carbonate (K₂CO₃, 2.0 equiv.).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent (1.1 equiv.) dropwise to the mixture.
-
Stir the reaction at the desired temperature (e.g., room temperature) and monitor its progress by TLC or LC-MS.
-
Upon completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed N-Alkylation using a Trichloroacetimidate
-
To a round-bottom flask under an inert atmosphere, add the pyrazole (1.0 equiv.), the trichloroacetimidate electrophile (1.0-1.2 equiv.), and camphorsulfonic acid (CSA, 0.2 equiv.).
-
Add dry 1,2-dichloroethane (DCE) to form a 0.25 M solution.
-
Stir the reaction at room temperature for approximately 4 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by washing the organic layer with a saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
References
-
Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Synthetic Communications, 20(18), 2849-2853. [Link]
-
ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. [Link]
- Diez-Barra, E., de la Hoz, A., Sánchez-Migallón, A., & Tejeda, J. (1990). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. Marcel Dekker, Inc.
-
Semantic Scholar. (n.d.). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
ResearchGate. (n.d.). Optimization of pyrazole N-alkylation conditions. [Link]
-
Remond, E., Martin, C., & Maddaluno, J. (2017). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Organic Letters, 19(6), 1438–1441. [Link]
-
Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. [Link]
-
Kong, Y., Tang, M., & Wang, Y. (2014). An efficient synthesis of 1,3,5-trisubstituted pyrazoles from N-alkylated tosylhydrazones and terminal alkynes. Organic Letters, 16(3), 576-579. [Link]
-
RSC Publishing. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. [Link]
-
Bradley, P. A., de Koning, P. D., Gibson, K. R., Lecouturier, Y. C., MacKenny, M. C., Morao, I., Poinsard, C., & Underwood, T. J. (2010). Synthetic Studies on a Nonsteroidal Progesterone Metabolite: Regioselective N-Alkylation of an Activated Pyrazole. Synlett, 2010(6), 873-876. [Link]
-
Chen, Z., Li, Y., Wang, Y., Zhang, J., & Zhu, J. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(16), 11043–11052. [Link]
-
Prier, C. K., Zhang, R. K., & Arnold, F. H. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5558. [Link]
-
El-Emary, T. I. (1997). PHASE TRANSFER CATALYZED C- vs O- ALKYLATION ABSENCE OR PRESENCE OF CARBON DISULPHIDE. Heterocycles, 45(3), 451. [Link]
-
Imperial College London. (n.d.). Alkylation of pyrazolones / Introduction. [Link]
-
ResearchGate. (2019). Continuous-flow synthesis of 3,5-disubstituted pyrazoles via sequential alkyne homocoupling and Cope-type hydroamination. [Link]
-
Reddy, B. V. S., & Smith, B. T. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 105-116. [Link]
- Google Patents. (n.d.).
-
SlideShare. (2018). Pyrazole. [Link]
- Google Patents. (n.d.).
-
KTU ePubl. (n.d.). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. [Link]
-
National Institutes of Health. (2026). Biocatalyzed aza-michael addition via continuous flow technology: a game-changer for the facile synthesis of N-alkylated pyrazole derivatives. [Link]
-
Taylor & Francis Online. (2013). Microwave-assisted synthesis of nitrogen-containing heterocycles. [Link]
-
Holzer, W., Plagens, B., & Lorenz, K. (1997). The reaction of 3-methyl-I-phenyl-2-pyrazolin-5-one and 4-acyl derivatives thereof with various alcohols under 'Mitsunobu'-conditions. Heterocycles, 45(2), 309. [Link]
-
National Institutes of Health. (n.d.). Microwave assisted synthesis of five membered nitrogen heterocycles. [Link]
-
ACS Publications. (2024). Catalytic Enantioselective Propargylation of Pyrazolones by Amide-Based Phase-Transfer Catalysts. [Link]
-
VU Study Tour. (n.d.). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. [Link]
-
IRIS-AperTO. (n.d.). Microwave-assisted synthesis of N-heterocycles in medicinal chemistry. [Link]
-
ResearchGate. (n.d.). Selective synthesis of minimally differentiated N-alkyl pyrazoles and.... [Link]
-
Organic Synthesis. (n.d.). Mitsunobu reaction. [Link]
-
J-STAGE. (2025). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. [Link]
-
De Gruyter. (n.d.). 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. [Link]
-
Semantic Scholar. (n.d.). High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. [Link]
-
PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
Beilstein Journals. (2014). Regioselective SN2' Mitsunobu reaction of Morita–Baylis–Hillman alcohols: A facile and stereoselective synthesis of α-alkylidene-β-hydrazino acid derivatives. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Alkylation of pyrazolones / Introduction [ch.imperial.ac.uk]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 10. Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. tandfonline.com [tandfonline.com]
Validation & Comparative
Comparative Evaluation Guide: 5-MNP-PA Scaffold vs. MLi-2 in LRRK2 Inhibitor Development
Executive Summary
Leucine-rich repeat kinase 2 (LRRK2) is a highly validated therapeutic target for Parkinson's disease (PD). Gain-of-function mutations in the LRRK2 kinase domain, most notably G2019S, lead to aberrant hyperphosphorylation of downstream substrates (such as Rab GTPases), driving lysosomal dysfunction and neurodegeneration[1].
In preclinical drug development, evaluating novel chemical entities requires benchmarking against established gold standards. This guide provides an objective, in-depth technical comparison between 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (5-MNP-PA) —a critical developmental scaffold used to synthesize next-generation LRRK2 inhibitors[2]—and MLi-2 , the industry-standard, highly potent LRRK2 reference drug[3].
Compound Profiles & Structural Causality
MLi-2: The Benchmark Standard
MLi-2 is a centrally penetrant, type I kinase inhibitor that binds the ATP pocket of LRRK2 in its active conformation[1]. It exhibits exceptional in vitro potency with an IC50 of 0.76 nM and greater than 295-fold selectivity over 300 other kinases[3]. As a finished chemical probe, MLi-2 is the benchmark for validating LRRK2 biology in vivo[4]. However, long-term systemic LRRK2 inhibition by MLi-2 has been associated with peripheral liabilities (e.g., type II pneumocyte enlargement), driving the need for novel scaffolds with tunable pharmacokinetics.
5-MNP-PA: The Developmental Scaffold
3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid (CAS 1004644-54-5)[5] is not a finished drug, but rather a highly versatile synthetic fragment utilized in the modular assembly of novel pyrazole-based LRRK2 inhibitors[6].
-
Structural Causality: The pyrazole core acts as a fundamental hinge-binding motif, forming critical hydrogen bonds with the kinase hinge region. The nitro group at the 4-position serves as a synthetic handle; it is easily reduced to an amine for cross-coupling to pyrimidine or pyridine rings, forming the core of several clinical-stage candidates[2]. The propanoic acid tail provides a vector into the solvent-exposed region of the kinase, enabling researchers to tune aqueous solubility, restrict blood-brain barrier (BBB) penetrance (for peripheral indications like Crohn's disease), or construct macrocyclic structures to enhance kinase selectivity[7].
Quantitative Comparative Data
| Parameter | MLi-2 (Reference Standard) | 5-MNP-PA (Developmental Scaffold) |
| CAS Number | 1627091-47-7[8] | 1004644-54-5[5] |
| Molecular Weight | 379.46 g/mol [8] | 199.16 g/mol |
| Role in Research | Finished pharmacological tool / Benchmark | Synthetic building block / FBDD fragment |
| LRRK2 IC50 (Biochemical) | 0.76 nM[3] | >10 µM (Derivatives reach sub-nM)[6] |
| Cellular IC50 (pSer935) | 1.4 nM[3] | N/A (Requires structural elaboration) |
| Kinase Selectivity | >295-fold over 300 kinases[3] | Tunable via side-chain functionalization |
| BBB Permeability | High (Centrally active) | Modifiable via acid group masking |
Mechanistic Pathway
The following diagram illustrates the causal relationship between LRRK2 hyperactivity, downstream cellular dysfunction, and the intervention point for pyrazole-derived inhibitors.
LRRK2 pathogenic signaling pathway and targeted pharmacological inhibition.
Self-Validating Experimental Protocols
To objectively evaluate derivatives synthesized from the 5-MNP-PA scaffold against the MLi-2 standard, researchers must employ a tiered, self-validating assay cascade.
Protocol A: In Vitro LanthaScreen TR-FRET Kinase Assay
This assay measures the displacement of a fluorescent tracer from the LRRK2 kinase domain[7].
Step-by-step TR-FRET kinase assay workflow for evaluating LRRK2 target engagement.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Add 1 mM DTT immediately before use to maintain reducing conditions.
-
Compound Titration: Serially dilute MLi-2 (positive control) and 5-MNP-PA derivatives (test compounds) in 100% anhydrous DMSO. Transfer 100 nL to a 384-well low-volume plate to establish a 10-point dose-response curve.
-
Enzyme & Tracer Addition: Add 5 µL of GST-tagged LRRK2 WT (or G2019S mutant) to the wells. Incubate for 15 minutes at room temperature. Add 5 µL of a mixture containing Kinase Tracer 236 and Eu-anti-GST Antibody[7].
-
Incubation: Seal the plate and incubate in the dark for 60 minutes at room temperature to allow equilibrium binding.
-
Data Acquisition: Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 495 nm and 520 nm).
-
Self-Validation (Z'-factor): Calculate the Z'-factor using the DMSO vehicle (negative control) and 1 µM MLi-2 (100% inhibition positive control). The assay is only valid if Z' > 0.6. Calculate the IC50 using a 4-parameter logistic non-linear regression model.
Protocol B: Cellular Target Engagement (pSer935 Western Blot)
To confirm that the synthesized derivatives penetrate cell membranes and engage LRRK2 in a physiological environment, monitor the dephosphorylation of Ser935[3].
Step-by-Step Methodology:
-
Cell Culture: Seed human SH-SY5Y cells (expressing endogenous LRRK2) in 6-well plates at
cells/well. Incubate overnight at 37°C, 5% CO2. -
Treatment: Treat cells with varying concentrations of the test compound or MLi-2 (0.1 nM to 1 µM) for 90 minutes. Include a 0.1% DMSO vehicle control[8].
-
Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to clear lysates.
-
Immunoblotting: Resolve 20 µg of total protein via SDS-PAGE and transfer to a nitrocellulose membrane. Probe with anti-pSer935 LRRK2 (primary readout) and anti-total LRRK2 (normalization control).
-
Self-Validation: Quantify the pSer935/Total LRRK2 ratio via densitometry. The DMSO control must show robust baseline phosphorylation, and the 1 µM MLi-2 control must show >95% signal ablation to validate the blot's dynamic range.
Expertise & Causality in Assay Design
-
Why use TR-FRET over standard fluorescence? Small molecule derivatives (especially those containing conjugated pyrazole and nitro/amine systems) frequently exhibit autofluorescence, leading to false positives in standard biochemical assays. TR-FRET utilizes a time-delay measurement (europium's long emission half-life) to completely bypass transient compound autofluorescence, ensuring absolute data trustworthiness[7].
-
Why measure pSer935 instead of direct kinase activity in cells? While LRRK2 autophosphorylates at Ser1292, the signal is often too weak for high-throughput endogenous detection. Ser935 is a constitutively phosphorylated regulatory site that relies on active LRRK2 conformation. Pharmacological inhibition of the kinase domain by hinge-binders (like MLi-2 or 5-MNP-PA derivatives) rapidly induces dephosphorylation at Ser935, making it the most robust, highly validated surrogate pharmacodynamic biomarker for LRRK2 target engagement[9].
References
1.[5] Arctom - "CAS NO. 1004644-54-5 | 3-(5-Methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid" - 2.[2] Google Patents - "US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators" - 3.[6] Google Patents - "US9932325B2 - Compounds, compositions, and methods" - 4.[7] Google Patents - "WO2024218288A1 - Leucine-rich repeat kinase 2 (lrrk2) inhibitors" - 5.[3] MedChemExpress - "MLi-2 | LRRK2 Inhibitor" - 6.[8] Selleck Chemicals - "MLi-2 | LRRK2 inhibitor | CAS 1627091-47-7" - 7. Tocris Bioscience - "MLi-2 | LRRK2" - 8.[4] Cayman Chemical - "MLi-2 (CAS Number: 1627091-47-7)" - 9.[9] TargetMol - "MLi-2 | LRRK2" - 10.[1] RCSB PDB - "5U6I: Discovery of MLi-2, an Orally Available and Selective LRRK2 Inhibitor..." -
Sources
- 1. rcsb.org [rcsb.org]
- 2. US9212173B2 - Pyrazole aminopyrimidine derivatives as LRRK2 modulators - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. arctomsci.com [arctomsci.com]
- 6. US9932325B2 - Compounds, compositions, and methods - Google Patents [patents.google.com]
- 7. WO2024218288A1 - Leucine-rich repeat kinase 2 (lrrk2) inhibitors - Google Patents [patents.google.com]
- 8. selleckchem.com [selleckchem.com]
- 9. MLi-2 | LRRK2 | TargetMol [targetmol.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid
For researchers, scientists, and drug development professionals, the responsible management of chemical waste is as crucial as the innovative work conducted in the laboratory. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols for handling nitro and acidic compounds, reflecting a commitment to best practices in laboratory safety and chemical stewardship.
Pre-Disposal Risk Assessment: Understanding the Compound
Key Hazard Considerations:
-
Nitro Functional Group: Organic nitro compounds are often reactive and can be sensitive to shock, heat, or friction. They are classified as hazardous waste and must be disposed of according to stringent institutional and regulatory guidelines.[1] Never dispose of nitro compounds down the drain or in regular trash.[1][2]
-
Carboxylic Acid Functional Group: The presence of a carboxylic acid group renders the compound acidic. Acidic waste is corrosive and requires neutralization before final disposal to mitigate its hazardous properties.[3][4]
-
General Hazards: Based on similar chemical structures, this compound should be considered an irritant, potentially harmful if swallowed, and may cause skin and eye irritation.[5][6][7]
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid for disposal, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE).
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | To protect against splashes and airborne particles that could cause serious eye irritation or damage.[5][8] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To prevent skin contact, which may cause irritation.[5] |
| Body Protection | Flame-resistant laboratory coat | Recommended when working with potentially flammable nitro compounds.[1] |
| Respiratory Protection | Use in a well-ventilated chemical fume hood | To minimize the risk of inhaling any dust or vapors.[1] |
Step-by-Step Disposal Protocol
All operations involving the handling and disposal of this compound must be conducted within a certified chemical fume hood.
Step 1: Waste Collection and Segregation
-
Designated Waste Container: Use a dedicated, properly labeled, and leak-proof container for the collection of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid waste.[3][9] The container should be made of a material compatible with acidic and organic compounds.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid".
-
Segregation: Do not mix this waste with other chemical waste streams unless compatibility has been verified. Organic nitro compounds can be incompatible with strong bases, amines, and oxidizing or reducing agents.[1][10][11]
Step 2: Neutralization of Acidity (for aqueous solutions or small quantities)
For small quantities of the compound or its aqueous solutions, neutralization of the carboxylic acid group is a recommended pre-treatment step to reduce corrosivity.[3][4]
-
Preparation: In a chemical fume hood, place the container with the acidic waste in a larger secondary container to contain any potential spills.
-
Selection of Base: Use a weak base such as sodium bicarbonate (baking soda) or soda ash for neutralization.[3][12] Avoid strong bases as they can react exothermically and potentially destabilize the nitro compound.
-
Slow Addition: Slowly and carefully add the neutralizing agent to the waste solution while stirring gently. Be prepared for some foaming or gas evolution (carbon dioxide).
-
pH Monitoring: Continuously monitor the pH of the solution using pH paper or a calibrated pH meter. The target pH should be between 5.5 and 9.5.[4]
-
Completion: Once the pH is stable within the target range, the neutralization process is complete.
Step 3: Final Packaging and Labeling
-
Secure Sealing: Securely seal the waste container, ensuring it is not filled to more than 90% of its capacity to allow for any potential expansion.[9]
-
External Decontamination: Clean the exterior of the container to remove any chemical residue.[9]
-
Final Labeling: Ensure the hazardous waste label is complete and accurate, including the chemical name and any other information required by your institution's Environmental Health and Safety (EHS) department.
Step 4: Storage and Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from heat, sparks, and incompatible chemicals.[1][13]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for the pickup and final disposal of the waste.[1][14] Provide them with all necessary information about the waste stream.
Spill Management Protocol
In the event of a spill, immediate and appropriate action is crucial to mitigate risks.
-
Alert Personnel: Immediately alert others in the vicinity.
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.
-
Don PPE: Before addressing the spill, ensure you are wearing the appropriate PPE as outlined in Section 2.
-
Containment: For solid spills, carefully sweep up the material and place it in the designated hazardous waste container. For liquid spills, use a non-combustible absorbent material like sand or vermiculite to contain and absorb the spill.[1]
-
Cleanup: Once absorbed, carefully collect the material and place it in the hazardous waste container.
-
Decontamination: Decontaminate the spill area with soap and water.[1]
-
Report: Report the spill to your laboratory supervisor and EHS department, following your institution's established procedures.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Caption: Decision workflow for the safe disposal of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid.
Conclusion
The proper disposal of 3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanoic acid is a critical aspect of laboratory safety and environmental responsibility. By adhering to the protocols outlined in this guide, which are based on established principles for handling nitro and acidic compounds, researchers can ensure they are managing this chemical waste in a safe, compliant, and ethical manner. Always consult your institution's specific guidelines and your Environmental Health and Safety department for any additional requirements.
References
-
Greenflow. How to Dispose of Acid Safely: A Step-by-Step Guide. [Link]
-
Environmental Marketing Services. Types of Acid Waste Disposal. [Link]
-
The University of Chicago Environmental Health and Safety. Hazardous Waste Disposal Procedures. [Link]
-
ETH Zürich. Factsheet: Disposal of Hazardous Waste - Basic Principles. [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]
-
Unknown Source. Chemical Compatibility List. [Link]
-
OC-Praktikum. Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
Unknown Source. chemical_compatibility_chart.docx. [Link]
-
Reed College. Hazardous Laboratory Chemicals Disposal Guide. [Link]
-
Angene Chemical. Safety Data Sheet. [Link]
-
Princeton University Environmental Health & Safety. Chemical Incompatibility Chart. [Link]
-
Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]
-
Cole-Parmer. Chemical Compatibility Database. [Link]
-
KISHIDA CHEMICAL CO., LTD. Safety Data Sheet. [Link]
-
Chemsrc. CAS#:6715-93-1 | 3-(4-IODO-5-METHYL-1H-PYRAZOL-1-YL)PROPANOIC ACID. [Link]
-
Lee County. Pharmaceutical. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. danr.sd.gov [danr.sd.gov]
- 3. How to Dispose of Acid Safely: A Step-by-Step Guide [greenflow.com]
- 4. 7.1 Concentrated Solutions of Acids and Bases | Environment, Health and Safety [ehs.cornell.edu]
- 5. angenechemical.com [angenechemical.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. 3-(1-Methyl-1H-pyrazol-5-yl)propanoic acid | 796845-50-6 [sigmaaldrich.com]
- 8. fishersci.com [fishersci.com]
- 9. ethz.ch [ethz.ch]
- 10. calpaclab.com [calpaclab.com]
- 11. ehs.psu.edu [ehs.psu.edu]
- 12. Types of Acid Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 14. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
